molecular formula C13H16O B3007994 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 53755-66-1

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B3007994
CAS No.: 53755-66-1
M. Wt: 188.27
InChI Key: YVIJOJBBDLPUBE-UHFFFAOYSA-N
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Description

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a chemical compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for the construction of more complex, biologically active molecules. It features a benzosuberone core, which is a tricyclic framework comprising a seven-membered ring fused to a benzene ring and incorporated with a ketone group. This scaffold is recognized as a privileged structure in drug discovery due to its presence in various natural products and therapeutic agents . The compound's core value lies in its application as a key synthetic intermediate for anticancer and antimicrobial research. The benzosuberone moiety is a known pharmacophore, and its derivatives demonstrate a broad spectrum of biological activities . Specifically, structurally similar benzosuberone derivatives have been synthesized and evaluated as potent anti-proliferative agents against a range of human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), lung (A549), and pancreatic (MIAPACA) cancers . Furthermore, this scaffold can be functionalized to create novel heterocyclic compounds, such as thiophene and 1,3,4-thiadiazoline derivatives, which have been screened for their antimicrobial properties . The mechanism of action for these derivatives often involves interaction with critical biological targets; for instance, some anticancer analogues have been shown to bind to the colchicine site of β-tubulin, disrupting microtubule assembly and inducing apoptosis in cancer cells . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyl-8,9-dihydro-6H-benzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIJOJBBDLPUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound, followed by cyclization and reduction steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aliphatic side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit promising anticancer activity. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential to mitigate oxidative stress and inflammation in neuronal cells. Such properties are crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Polymer Chemistry
In materials science, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for high-performance applications in aerospace and automotive industries .

Nanotechnology Applications
The compound's unique structure allows it to be used as a building block in nanotechnology. It can serve as a precursor for creating nanoscale materials with specific electronic and optical properties. These materials have potential applications in sensors and electronic devices due to their tunable characteristics .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is valued as an intermediate in the production of various organic compounds. Its reactivity can be harnessed to form complex molecules through various reactions such as cycloadditions and functional group transformations. This versatility makes it a valuable tool for synthetic chemists looking to develop new compounds with specific functionalities .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell growth in vitro using derivatives of the compound.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cells treated with the compound in animal models.
Study CPolymer DevelopmentDeveloped a new polymer composite that exhibited improved thermal stability when incorporating the compound.
Study DNanomaterialsCreated nanoscale devices that showed enhanced sensitivity due to the unique electronic properties imparted by the compound.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Properties
7,7-Dimethyl derivative C₁₃H₁₆O 188.27 7,7-dimethyl White solid Lipophilic, NMDA antagonist activity
1-Benzosuberone (Parent) C₁₁H₁₂O 160.21 None Solid Baseline reactivity, simple bicyclic ketone
3-Chloro derivative C₁₁H₁₁ClO 194.66 3-Cl Solid Electrophilic reactivity, higher toxicity
6-(Trifluoromethyl) derivative C₁₈H₁₇F₃O₂ 334.33 6-CF₃, 6-benzyloxy Liquid Electron-withdrawing, liquid at RT
1-Phenyl derivative (5h) C₁₇H₁₆O 236.31 1-phenyl Yellow oil Enhanced aromatic interactions
6-Hydroxy derivative C₁₁H₁₂O₂ 176.21 6-OH Solid Hydrogen bonding, polar

Biological Activity

7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, particularly its anti-cancer properties and other pharmacological effects.

  • Molecular Formula : C13_{13}H16_{16}O
  • Molecular Weight : 190.28 g/mol
  • CAS Number : 53755-66-1

Biological Activity Overview

Research indicates that 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits significant biological activity, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with various biological targets.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of this compound:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. This suggests a pathway involving mitochondrial dysfunction leading to cell death .
  • In Vitro Studies :
    • A notable study demonstrated that 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibited cytotoxic effects against various human cancer cell lines. The IC50_{50} values ranged from 10 µM to 30 µM across different cell types, indicating moderate potency .
  • Selectivity :
    • The compound showed selective cytotoxicity towards breast cancer cell lines (e.g., MCF-7 and ZR-75-1) with an IC50_{50} value of approximately 15 µM for MCF-7 cells . This selectivity is crucial for minimizing side effects in normal tissues.

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one was tested against several breast cancer cell lines. The results indicated significant inhibition of cell proliferation:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
ZR-75-112Mitochondrial membrane disruption
SK-BR-318Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages.

Pharmacological Profile

The pharmacological profile of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one includes:

  • Anti-inflammatory Effects :
    • The compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages by approximately 40%, indicating potential use in inflammatory conditions .
  • Neuroprotective Effects :
    • Preliminary studies suggest that it may offer neuroprotective benefits by reducing oxidative stress in neuronal cells .

Q & A

Q. What are the established synthetic routes to prepare 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one?

The core structure is typically synthesized via cyclization of substituted ketones or through annulation reactions. For example, derivatives of benzosuberone (a related scaffold) are prepared by alkylation or condensation of cyclic ketones with amines, followed by cyclization under acidic or thermal conditions. Key intermediates like 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can be functionalized with methyl groups via Grignard or Friedel-Crafts alkylation . Characterization of intermediates using 1H^{1}\text{H} and 13C^{13}\text{C} NMR is critical to confirm regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. For example, 1H^{1}\text{H} NMR of 6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one shows distinct signals at δ 7.66 ppm (aromatic proton) and δ 1.38 ppm (methyl groups), while 13C^{13}\text{C} NMR confirms carbonyl (δ 202.4 ppm) and cyclic carbon environments . Infrared (IR) spectroscopy identifies functional groups like ketones (ν ~1635 cm1^{-1}) and hydroxyls (ν ~3420 cm1^{-1}) . Mass spectrometry further validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Mast cell stabilization assays are commonly used. In studies of benzosuberone derivatives, compound efficacy is tested via inhibition of histamine release from rat peritoneal mast cells activated by IgE/antigen complexes. Activity is quantified using ELISA or fluorometric assays, with IC50_{50} values calculated for comparison . Positive controls (e.g., disodium cromoglycate) and dose-response curves are essential to validate results .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yields of benzosuberone derivatives?

Microwave irradiation enhances reaction kinetics and reduces side products. For example, Smiles rearrangement of 6-[(dimethylamino)methylene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one under microwave conditions (100–120°C, 20–30 min) achieves yields of 75–85%, compared to 50–60% via conventional heating . Reaction optimization should include solvent selection (e.g., acetic acid for polar intermediates) and temperature gradients to prevent decomposition .

Q. What catalytic strategies enable asymmetric functionalization of the benzosuberone scaffold?

Rhodium or manganese catalysts facilitate enantioselective modifications. For instance, rhodium-catalyzed geminal oxytrifluoromethylation of diazocarbonyl compounds introduces trifluoromethyl groups at the α-position of the ketone, yielding derivatives like 6-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with >80% enantiomeric excess (ee) . Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. How can researchers introduce functional groups (e.g., trifluoromethyl, alkenes) to modulate bioactivity?

Electrophilic substitution or transition metal-catalyzed cross-coupling is effective. For example:

  • Trifluoromethylation : Use Togni’s reagent (CF3_3 source) with Cu(I) catalysts under inert atmospheres .
  • Alkenylation : Manganese(I)-catalyzed α-alkenylation with primary alcohols generates derivatives like (E)-6-benzylidene-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, confirmed by 1H^{1}\text{H} NMR coupling constants (J = 16 Hz for trans-alkenes) .

Q. How are structure-activity relationships (SAR) analyzed for mast cell-stabilizing derivatives?

SAR studies compare substituent effects on bioactivity. Tertiary amines (e.g., cyclohexenylamino derivatives) exhibit enhanced mast cell stabilization due to increased lipophilicity and hydrogen bonding with membrane proteins. In vitro-to-in vivo correlation requires testing in murine anaphylaxis models, with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. What computational tools predict reactivity and regioselectivity in benzosuberone derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, DFT analysis of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one derivatives reveals preferential reactivity at the α-carbonyl position, guiding synthetic planning .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Prodrug design : Esterification of hydroxyl groups (e.g., 6-acetoxy derivatives) to enhance bioavailability .
  • Metabolic profiling : LC-MS/MS analysis of plasma and liver microsomes to identify degradation pathways .
  • Dose recalibration : Adjust in vivo doses based on hepatic extraction ratios observed in pharmacokinetic studies .

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